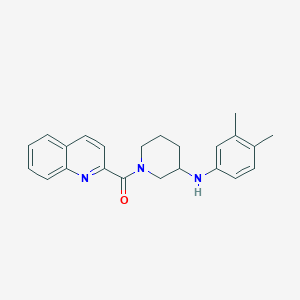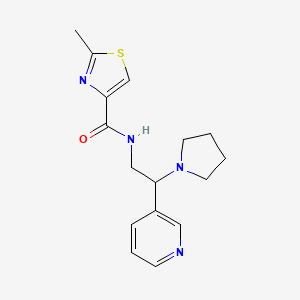
N-(3,4-dimethylphenyl)-1-(2-quinolinylcarbonyl)-3-piperidinamine
Descripción general
Descripción
N-(3,4-dimethylphenyl)-1-(2-quinolinylcarbonyl)-3-piperidinamine, also known as DPAQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a piperidine-based compound that has shown promising results in various scientific research studies.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-1-(2-quinolinylcarbonyl)-3-piperidinamine has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(3,4-dimethylphenyl)-1-(2-quinolinylcarbonyl)-3-piperidinamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, N-(3,4-dimethylphenyl)-1-(2-quinolinylcarbonyl)-3-piperidinamine has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease research, N-(3,4-dimethylphenyl)-1-(2-quinolinylcarbonyl)-3-piperidinamine has been shown to protect dopaminergic neurons and reduce motor deficits.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)-1-(2-quinolinylcarbonyl)-3-piperidinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1-(2-quinolinylcarbonyl)-3-piperidinamine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and reduce the accumulation of beta-amyloid plaques in Alzheimer's disease. It has also been shown to protect dopaminergic neurons in Parkinson's disease and reduce motor deficits. In addition, N-(3,4-dimethylphenyl)-1-(2-quinolinylcarbonyl)-3-piperidinamine has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3,4-dimethylphenyl)-1-(2-quinolinylcarbonyl)-3-piperidinamine in lab experiments is its high potency and specificity. It has been shown to have a high affinity for its target enzymes and signaling pathways, which allows for precise control of cellular processes. However, one of the limitations of using N-(3,4-dimethylphenyl)-1-(2-quinolinylcarbonyl)-3-piperidinamine in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(3,4-dimethylphenyl)-1-(2-quinolinylcarbonyl)-3-piperidinamine. One direction is to further investigate its potential therapeutic applications in other diseases, such as multiple sclerosis and Huntington's disease. Another direction is to optimize the synthesis method to increase the yield and reduce the production of impurities. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-1-(2-quinolinylcarbonyl)-3-piperidinamine and its potential toxicity.
Propiedades
IUPAC Name |
[3-(3,4-dimethylanilino)piperidin-1-yl]-quinolin-2-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-16-9-11-19(14-17(16)2)24-20-7-5-13-26(15-20)23(27)22-12-10-18-6-3-4-8-21(18)25-22/h3-4,6,8-12,14,20,24H,5,7,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUCONKQGAFDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(cyclopropylmethyl)-4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B3811694.png)
![3-[5-(2,6-dimethylphenyl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol](/img/structure/B3811706.png)
![N,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B3811713.png)
![N-(2-furylmethyl)-N-[1-(hydroxymethyl)propyl]pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B3811719.png)
![4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine](/img/structure/B3811722.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]piperidin-3-ol](/img/structure/B3811726.png)

![5-ethyl-2-methyl-4-[(E)-2-phenylvinyl]pyrimidine](/img/structure/B3811738.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-ol](/img/structure/B3811742.png)
![7-(2-methoxyethyl)-2-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-2,7-diazaspiro[4.5]decane](/img/structure/B3811750.png)
![N-methyl-N-(2-phenylethyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B3811769.png)
![2-{2-[5-(1-benzofuran-2-yl)-4-phenyl-1H-imidazol-1-yl]ethoxy}ethanol](/img/structure/B3811789.png)
![3-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-piperidinyl]pyridine](/img/structure/B3811792.png)
![3-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}phenol](/img/structure/B3811798.png)